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molecular formula C11H15N3O2 B1501286 Methyl 5-(piperidin-1-yl)pyrazine-2-carboxylate CAS No. 1017603-80-3

Methyl 5-(piperidin-1-yl)pyrazine-2-carboxylate

Cat. No. B1501286
M. Wt: 221.26 g/mol
InChI Key: JRAKMRDSYIXCPF-UHFFFAOYSA-N
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Patent
US08895544B2

Procedure details

To a solution of 5-chloro-pyrazine-2-carboxylic acid methyl ester (Preparation 41, 85 g, 492 mmol) in DMF (365 mL) was added DIPEA (129 mL, 738 mmol) and piperidine (58.4 mL, 591 mmol) and the resulting solution was stirred at room temperature for 18 hours. The reaction mixture was poured onto water (4 L) and the resulting precipitate was collected by filtration to give the title compound as a white solid (85.12 g) in a 78% yield.
Quantity
85 g
Type
reactant
Reaction Step One
Name
Quantity
129 mL
Type
reactant
Reaction Step One
Quantity
58.4 mL
Type
reactant
Reaction Step One
Name
Quantity
365 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[N:9][C:8](Cl)=[CH:7][N:6]=1)=[O:4].CCN(C(C)C)C(C)C.[NH:21]1[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1>CN(C=O)C>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[N:9][C:8]([N:21]2[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]2)=[CH:7][N:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
85 g
Type
reactant
Smiles
COC(=O)C1=NC=C(N=C1)Cl
Name
Quantity
129 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
58.4 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
365 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto water (4 L)
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC(=O)C1=NC=C(N=C1)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 85.12 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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